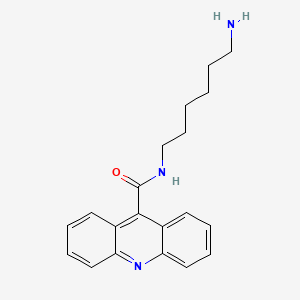

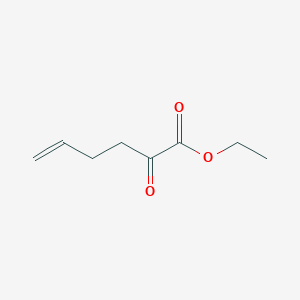

2-(Dimethylphenylsilyl)benzyl alcohol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Highly-Selective Oxidation of Benzyl Alcohol to Benzaldehyde

Scientific Field

Industrial Catalysis

Summary of Application

The selective oxidation of aromatic alcohols to aldehydes with oxygen is crucial for industrial catalysis. This research focuses on the oxidation of benzyl alcohol to benzaldehyde.

Methods of Application

Co single atoms supported by nitrogen-doped carbon catalysts (Co1/NC) were prepared by a self-assembly–pyrolysis strategy and applied into the oxidation of benzyl alcohol to benzaldehyde.

Results

The Co1/NC catalysts exhibited excellent performance compared to Co nanoparticles supported by nitrogen-doped carbon catalyst (Co NPs/NC). The 4-Co1/NC catalyst achieved 95.2% benzyl alcohol conversion and nearly 99.9% benzaldehyde selectivity .

Electrochemical Oxidation of Concentrated Benzyl Alcohol

Scientific Field

Organic Electrosynthesis

Summary of Application

The electrooxidation of benzyl alcohol (BA) to high-purity benzaldehyde via superwetting organic-solid-water interfaces is a green method for organic synthesis.

Methods of Application

A “sandwich-type” organic-solid-water (OSW) system was used, consisting of BA organic phase, KOH aqueous electrolyte, and porous anodes with Janus-like superwettability. This system allows independent diffusion of BA molecules from the organic phase to electrocatalytic active sites.

Results

Efficient electrooxidation of high-concentration BA to benzaldehyde (97% Faradaic efficiency at 180 mA cm−2) was achieved with substantially reduced ohmic loss compared to conventional solid-liquid systems .

Synthesis of Doped and Multimetal Oxide Nanocrystals

Scientific Field

Nanotechnology

Summary of Application

The “benzyl alcohol route” is a versatile method for the synthesis of multimetal and doped metal oxides. This approach has been used to create materials that were previously only accessible through solid-state reactions .

Methods of Application

The solvothermal reaction of Zn(ac)2 and Al(OiPr)3 in benzyl alcohol at 250°C for two days leads to the formation of ZnAl2O4 nanostructures .

Results

The synthesized ZnAl2O4 nanoparticles form flower-like aggregates through the oriented attachment crystallization mechanism .

Formulation Development and Evaluation of Diclofenac Sodium Injection

Scientific Field

Pharmaceutical Sciences

Summary of Application

Benzyl alcohol is used as a co-solvent in the formulation of diclofenac sodium injections. This approach enhances the aqueous solubility of poorly water-soluble drugs .

Methods of Application

Benzyl alcohol (6–7% v/v) is used as a solubilizing agent for the preparation of diclofenac sodium injection dosage form .

Results

The formulated diclofenac sodium injection was found to be less painful than propylene glycol-based injections. The study concluded that benzyl alcohol is a safe and effective solubilizing agent for the preparation of injection dosage forms of poorly water-soluble drugs .

Zukünftige Richtungen

Research on 2-(Dimethylphenylsilyl)benzyl alcohol and similar compounds is ongoing. For instance, the oxidation of benzyl alcohol to benzaldehyde is a key reaction in organic synthesis, and research is focusing on green methods that use “clean” oxidants . Additionally, the differential formation mechanisms of 2-phenylethanol and benzyl alcohol are being investigated, which could have significant implications for industries such as aromatic flower breeding and the essential oil industry .

Eigenschaften

IUPAC Name |

[2-[dimethyl(phenyl)silyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OSi/c1-17(2,14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h3-11,16H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGNBYRNRXTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475298 | |

| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylphenylsilyl)benzyl alcohol | |

CAS RN |

853955-69-8 | |

| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1610116.png)

![2-Bromoimidazo[5,1-b]thiazole](/img/structure/B1610118.png)

![(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610123.png)